molecular formula C28H43NO4 B1649392 7-ethoxy-N-hexadecyl-2-oxochromene-3-carboxamide CAS No. 7047-43-0

7-ethoxy-N-hexadecyl-2-oxochromene-3-carboxamide

Cat. No.: B1649392
CAS No.: 7047-43-0
M. Wt: 457.6 g/mol
InChI Key: KXMNKNRZYGDEMS-UHFFFAOYSA-N
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Description

7-Ethoxy-N-hexadecyl-2-oxochromene-3-carboxamide is a complex organic compound with the molecular formula C28H43NO4. It belongs to the chromene family, which consists of compounds characterized by a fused benzene and pyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-ethoxy-N-hexadecyl-2-oxochromene-3-carboxamide typically involves multiple steps, starting with the formation of the chromene core. One common approach is the condensation of ethyl 2-aminobenzoate with hexadecylamine under acidic conditions to form the intermediate chromene structure

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, specific solvents, and precise temperature control to ensure the desired product is obtained efficiently.

Chemical Reactions Analysis

Types of Reactions: 7-Ethoxy-N-hexadecyl-2-oxochromene-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, 7-ethoxy-N-hexadecyl-2-oxochromene-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities, such as anti-inflammatory and antioxidant properties. It may also serve as a lead compound for the development of new drugs.

Medicine: The medical applications of this compound are still under investigation, but its potential as an anti-inflammatory and antioxidant agent suggests it could be useful in treating various conditions, including chronic inflammation and oxidative stress-related diseases.

Industry: In the industry, this compound may be used in the production of pharmaceuticals, cosmetics, and other products that require its unique chemical properties.

Mechanism of Action

The mechanism by which 7-ethoxy-N-hexadecyl-2-oxochromene-3-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological activities. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

  • Chromene derivatives

  • Other carboxamide compounds

  • Ethoxy-substituted compounds

Uniqueness: 7-Ethoxy-N-hexadecyl-2-oxochromene-3-carboxamide stands out due to its unique combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and biological activities, making it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

7-ethoxy-N-hexadecyl-2-oxochromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H43NO4/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-20-29-27(30)25-21-23-18-19-24(32-4-2)22-26(23)33-28(25)31/h18-19,21-22H,3-17,20H2,1-2H3,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXMNKNRZYGDEMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCNC(=O)C1=CC2=C(C=C(C=C2)OCC)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H43NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50414178
Record name 7-ethoxy-N-hexadecyl-2-oxochromene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50414178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7047-43-0
Record name 7-ethoxy-N-hexadecyl-2-oxochromene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50414178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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